molecular formula C9H8ClN3O B1453218 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone CAS No. 1203897-92-0

1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone

Cat. No. B1453218
M. Wt: 209.63 g/mol
InChI Key: NNSZXSCAQXRFBM-UHFFFAOYSA-N
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Description

1-(5-Amino-3-chloro-1H-indazol-1-yl)-1-ethanone (ACIE) is a novel synthetic compound with promising applications in laboratory research. ACIE has been used in a variety of scientific studies and experiments, ranging from the study of biochemical and physiological effects to the development of new drug therapies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into heterocyclic compounds like 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone has shown that these compounds serve as critical building blocks in pharmaceutical, medicinal, and drug research. Their synthesis often involves starting materials known for their active pharmaceutical ingredients, and the resulting compounds have been tested for antimicrobial activities against both gram-positive and gram-negative bacteria. The antimicrobial efficacy of these compounds underscores their significance in the development of new therapeutic agents (Wanjari, 2020).

Novel Derivative Synthesis for Biological Screening

Further research has focused on synthesizing novel derivatives of 1H-indole, which have shown significant antimicrobial activity. The synthesis process involves reactions with chloroacetylchloride and various acetophenones, leading to derivatives with notable antibacterial and antifungal activities. This research opens up new avenues for the development of potent antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Metal-Free Intramolecular Electrophilic Amination

The preparation of indazoles, including compounds related to 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone, through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, demonstrates a significant advancement in the synthesis of heterocycles. This process highlights the versatility and efficiency of synthesizing indazole derivatives without the need for metal catalysts, offering a greener alternative in organic synthesis (Counceller et al., 2012).

Development of Antifungal and Antibacterial Agents

The synthesis and characterization of novel metal(II) complexes of certain derivatives demonstrate their potential in antimicrobial applications. These complexes have been shown to exhibit high antibacterial activity, particularly against gram-positive and gram-negative bacteria, highlighting the potential of 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone derivatives in developing new antimicrobial agents (Desai & Parekh, 2021).

properties

IUPAC Name

1-(5-amino-3-chloroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5(14)13-8-3-2-6(11)4-7(8)9(10)12-13/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSZXSCAQXRFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)N)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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